5-Bromo-3-fluoro-2-hydroxybenzaldehyde

Description

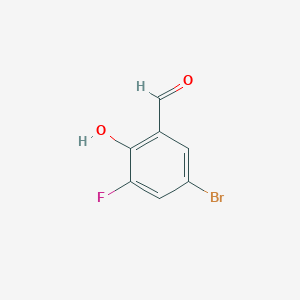

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCQXIWKIRQWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381361 | |

| Record name | 5-bromo-3-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251300-28-4 | |

| Record name | 5-bromo-3-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative. It serves as a crucial building block in the synthesis of Schiff bases and other complex organic molecules, with significant potential in materials science and medicinal chemistry. This document outlines its chemical and physical properties, safety and handling protocols, synthesis methodologies, and key applications.

Chemical and Physical Properties

This compound, also known as 5-Bromo-3-fluorosalicylaldehyde, is a multifunctional organic compound.[1] Its core structure is a benzene ring substituted with bromo, fluoro, hydroxyl, and aldehyde functional groups.[1] These groups impart unique reactivity, making it a valuable intermediate in various synthetic pathways.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 251300-28-4[1][2][3][4] |

| IUPAC Name | This compound[2] |

| Synonyms | 5-Bromo-3-fluorosalicylaldehyde[1][3] |

| Molecular Formula | C₇H₄BrFO₂[1][2] |

| SMILES | C1=C(C=C(C(=C1C=O)O)F)Br[2] |

| InChI | InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H[2] |

| InChIKey | YYCQXIWKIRQWHN-UHFFFAOYSA-N[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 219.01 g/mol [1][2] |

| Appearance | Solid (form) |

| Melting Point | 112 °C – 116 °C[1] |

| Purity | >97%[1] |

Safety and Hazard Information

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.[2] The following tables summarize its GHS classifications and necessary precautionary measures.

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[2] |

Table 4: Precautionary Statements and PPE

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Synthesis and Experimental Protocols

General Synthetic Workflow:

A plausible synthesis route would start with 3-fluoro-2-hydroxybenzaldehyde (3-fluorosalicylaldehyde), which is commercially available. The subsequent step would be a regioselective bromination reaction.

References

Physicochemical properties of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

An In-depth Technical Guide on 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, a key building block in various fields of chemical research and development.

Chemical Identity and Properties

This compound, also known as 5-Bromo-3-fluorosalicylaldehyde, is an aromatic aldehyde derivative.[1][2] Its trifunctional nature, featuring hydroxyl, aldehyde, and halogen moieties, makes it a versatile reagent in organic synthesis.

Physicochemical Data

The core physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Bromo-3-fluorosalicylaldehyde | [2] |

| CAS Number | 251300-28-4 | [1][2] |

| Molecular Formula | C₇H₄BrFO₂ | [1][2] |

| Molecular Weight | 219.01 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 112 °C – 116 °C | [2] |

| Purity (Commercial) | >97% | [2] |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of the compound. While specific spectra are often proprietary, typical analytical data includes:

| Analysis Type | Description | Reference |

| GC-MS | Gas Chromatography-Mass Spectrometry data is available for structural confirmation. | [1] |

| IR Spectroscopy | Infrared spectroscopy data, particularly from the vapor phase, has been recorded. | [1] |

| NMR, HPLC, LC-MS | Advanced analytical data including NMR (¹H, ¹³C), HPLC, and LC-MS are often available from suppliers. | [3][4] |

Synthesis and Experimental Protocols

General Synthesis Workflow

The logical workflow for synthesizing this compound typically involves the electrophilic bromination of a suitable precursor.

References

- 1. This compound | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. 251300-28-4|this compound|BLD Pharm [bldpharm.com]

- 4. Benzaldehyde, 2-amino-5-bromo-3-fluoro-(906811-51-6) 1H NMR spectrum [chemicalbook.com]

- 5. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Conformational Analysis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-fluoro-2-hydroxybenzaldehyde is a halogenated salicylaldehyde derivative with significant potential as a versatile building block in the synthesis of Schiff bases and other complex organic molecules. These subsequent structures are of interest in materials science, particularly for applications in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). The specific arrangement of the bromo, fluoro, hydroxyl, and aldehyde substituents on the benzene ring dictates the molecule's reactivity, intermolecular interactions, and ultimately the properties of the resulting materials. This technical guide outlines a comprehensive approach to the structural and conformational analysis of this compound, detailing the requisite experimental and computational methodologies for a thorough characterization. While extensive experimental data for this specific molecule is not publicly available, this guide leverages data from analogous compounds to present a complete procedural framework.

Introduction

This compound, with the chemical formula C₇H₄BrFO₂, is a multifunctional aromatic compound.[1] Its structure is primed for the synthesis of bidentate or tetradentate Schiff base ligands, which can then form coordination complexes with various metals.[1] These complexes have shown promise as dyes in OLEDs and DSSCs.[1] Understanding the precise three-dimensional structure and conformational preferences of the parent aldehyde is crucial for predicting and controlling the properties of these larger, more complex derivative molecules. The presence of a hydroxyl group ortho to the aldehyde group suggests the strong likelihood of an intramolecular hydrogen bond, a key feature influencing its planarity and conformational stability.

Molecular Structure and Conformation

The core of this compound is a benzene ring, which is expected to be largely planar. The substituents—a bromine atom, a fluorine atom, a hydroxyl group, and a formyl (aldehyde) group—will influence the electronic distribution and geometry of the ring.

Key Conformational Feature: Intramolecular Hydrogen Bonding

A critical aspect of the conformation of 2-hydroxybenzaldehyde derivatives is the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the aldehyde. This interaction creates a stable six-membered ring, significantly influencing the orientation of the aldehyde group relative to the phenyl ring and enhancing the planarity of the molecule.

Experimental Methodologies for Structural Elucidation

A combination of crystallographic and spectroscopic techniques is essential for a comprehensive structural analysis.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Experimental Protocol:

-

Crystal Growth: Suitable single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable organic solvent (e.g., ethanol, chloroform, or ethyl acetate).

-

Data Collection: A selected crystal is mounted on a diffractometer. Data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using Mo Kα radiation.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles. For a related compound, 2-bromo-5-fluorobenzaldehyde, data was collected at 125 K.

Data Presentation: The crystallographic data provides precise geometric parameters. The following table presents exemplary data based on analyses of similar structures, such as 5-bromo-2-hydroxybenzaldehyde and 2-bromo-5-fluorobenzaldehyde.

Table 1: Exemplary Crystallographic Data

| Parameter | Expected Value | Reference Compound(s) |

| Bond Lengths (Å) | ||

| C-Br | ~1.90 | 5-Bromo-2-hydroxybenzaldehyde |

| C-F | ~1.35 | 2-Bromo-5-fluorobenzaldehyde |

| C=O (aldehyde) | ~1.22 | 5-Bromo-2-hydroxybenzaldehyde |

| C-O (hydroxyl) | ~1.35 | 5-Bromo-2-hydroxybenzaldehyde |

| O-H···O (H-bond) | ~2.6 | 5-Bromo-2-hydroxybenzaldehyde |

| Bond Angles (°) | ||

| C-C-C (ring) | ~120 | General Aromatic Systems |

| C-C=O | ~124 | 5-Bromo-2-hydroxybenzaldehyde |

| Torsion Angles (°) | ||

| C-C-C=O | ~0 | 5-Bromo-2-hydroxybenzaldehyde |

Spectroscopic Techniques

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, confirming the connectivity and substitution pattern.

Experimental Protocol:

-

Sample Preparation: A small amount (~5-10 mg) of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assign signals to specific atoms in the molecule.

3.2.2. Vibrational Spectroscopy (FT-IR and Raman)

These techniques are used to identify functional groups and study intramolecular interactions.

Experimental Protocol:

-

FT-IR: The infrared spectrum is typically recorded for the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a similar compound, 5-Bromo-2-Hydroxybenzaldehyde, the FT-IR spectrum was recorded in the range of 4000–450 cm⁻¹.[2]

-

Raman: The Raman spectrum is obtained by irradiating a solid or solution sample with a monochromatic laser source.

Data Presentation:

Table 2: Expected Vibrational Frequencies (cm⁻¹)

| Functional Group | Expected Wavenumber | Comments |

| O-H stretch | 3100-3300 | Broad, due to strong intramolecular H-bonding. |

| C-H stretch (aromatic) | 3000-3100 | |

| C=O stretch (aldehyde) | 1650-1680 | Lowered frequency due to H-bonding. |

| C=C stretch (aromatic) | 1450-1600 | |

| C-F stretch | 1100-1250 | |

| C-Br stretch | 500-600 |

Computational Chemistry Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental findings and for predicting molecular properties.

Computational Protocol:

-

Geometry Optimization: The molecular structure is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). This was the level of theory used for the analysis of 5-Bromo-2-Hydroxybenzaldehyde.[2][3]

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum and to predict the IR and Raman spectra.

-

NMR and Other Properties: NMR chemical shifts, electronic properties (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) maps can also be calculated to provide deeper insight into the molecule's reactivity and electronic structure.

Conclusion

The structural and conformational analysis of this compound requires a synergistic approach, combining high-resolution experimental techniques with robust computational modeling. While a definitive crystal structure is yet to be reported, the methodologies outlined in this guide provide a clear pathway for its complete characterization. The key structural feature is expected to be a planar conformation stabilized by a strong intramolecular hydrogen bond. A thorough understanding of its structure is paramount for the rational design of novel materials for advanced applications in electronics and photovoltaics.

References

Spectroscopic Profile of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (also known as 5-Bromo-3-fluorosalicylaldehyde), a valuable building block in medicinal chemistry and materials science. This document compiles and presents data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data Not Available | - | - | - |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Assignment |

| Data Not Available | - |

Table 2: Infrared (IR) Spectroscopy Data

The following data is derived from a vapor phase IR spectrum.[1] Key absorptions are characteristic of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (hydroxyl) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1670 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (hydroxyl) |

| ~1050 | Medium | C-F stretch |

| Below 800 | Medium-Strong | C-Br stretch, C-H bending (aromatic) |

Table 3: Mass Spectrometry (MS) Data

The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| m/z Ratio | Relative Intensity (%) | Interpretation |

| 218/220 | High | Molecular Ion Peak [M]⁺ (presence of Br isotopes) |

| 217/219 | Moderate | [M-H]⁺ |

| 190/192 | Moderate | [M-CHO]⁺ or [M-CO-H]⁺ |

| 111 | Low | Fragment resulting from loss of Br and CO |

| 82 | Low | Further fragmentation |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

-

Sample Preparation :

-

Weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer.

-

-

NMR Spectrometer Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

-

-

Data Acquisition :

-

Set the appropriate acquisition parameters, including:

-

Pulse Angle : Typically a 30° or 45° pulse is used for routine ¹H spectra.

-

Acquisition Time : Usually 2-4 seconds.

-

Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans : Typically 8-16 scans are sufficient for a good signal-to-noise ratio for samples of this concentration.

-

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

For solid samples like this compound, the KBr pellet method is a common technique.

-

Sample Preparation :

-

Thoroughly dry both the sample and spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar and pestle, grind a small amount of the sample (typically 1-2 mg) into a very fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar.

-

Gently mix the sample and KBr, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

-

-

Pellet Formation :

-

Transfer the powdered mixture to a pellet die.

-

Place the die in a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition :

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample chamber.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of volatile and thermally stable organic compounds.

-

Sample Introduction :

-

The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or via a direct insertion probe. For GC-MS, the sample is first vaporized and passed through a chromatographic column.

-

-

Ionization :

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

-

Fragmentation :

-

The high energy of the ionization process often causes the molecular ion to be in an excited state, leading to its fragmentation into smaller, characteristic ions.

-

-

Mass Analysis :

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing :

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The spectrum is analyzed to determine the molecular weight and to deduce structural information from the fragmentation pattern.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.

References

Solubility and stability of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in different solvents

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a key intermediate in various synthetic applications. Designed for researchers, scientists, and drug development professionals, this document outlines essential experimental protocols and data interpretation frameworks.

Introduction

This compound is a substituted aromatic aldehyde. Its molecular structure, featuring a hydroxyl group, an aldehyde, and two halogen substituents (bromine and fluorine), makes it a versatile building block in the synthesis of more complex molecules, including Schiff bases and other heterocyclic compounds with potential applications in medicinal chemistry and materials science.[1][2] Understanding its solubility and stability is critical for its effective use in chemical synthesis, formulation development, and for ensuring the quality and shelf-life of resulting products.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₂ | [3] |

| Molecular Weight | 219.01 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 251300-28-4 | [3] |

| Appearance | Pale yellow to yellow crystalline flakes (typical for similar compounds) | [2] |

Solubility Determination: Experimental Protocol

The solubility of a compound is a fundamental physical property that dictates its handling, formulation, and bioavailability. A standardized protocol for determining the solubility of this compound in various solvents is detailed below. This method is based on established procedures for organic compounds.[4][5][6]

Objective

To quantitatively determine the solubility of this compound in a range of pharmaceutically and synthetically relevant solvents at controlled temperatures.

Materials and Equipment

-

This compound (solid)

-

Analytical balance

-

Class A volumetric flasks and pipettes

-

Scintillation vials or test tubes with screw caps

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled orbital shaker or incubator

-

HPLC-UV or UV-Vis spectrophotometer

-

Solvents (e.g., Water, Ethanol, Methanol, Isopropyl Alcohol, Acetone, Acetonitrile, Dichloromethane, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Toluene, Heptane)

Experimental Workflow

The experimental workflow for solubility determination involves systematically attempting to dissolve the compound in a solvent at increasing concentrations and using various mechanical agitation techniques.

Procedure

-

Preparation of Stock Solutions: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the samples if necessary to ensure a clear supernatant.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically with an appropriate solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample to determine the concentration of the dissolved compound. The solubility is then calculated by taking the dilution factor into account.

Data Presentation

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing the results.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Water | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Acetone | 25 | |||

| Dichloromethane | 25 | |||

| DMSO | 25 | |||

| Toluene | 25 | |||

| Repeat for 37°C |

Stability Assessment: Experimental Protocol

Stability testing is crucial for determining the intrinsic stability of a compound and establishing its shelf-life and appropriate storage conditions.[7][8] The primary degradation pathway for aromatic aldehydes like this compound is often autoxidation of the aldehyde group to a carboxylic acid.[9]

Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, light) in both solid state and in solution.

Materials and Equipment

-

This compound (solid)

-

ICH-compliant stability chambers

-

Photostability chamber

-

Appropriate containers (e.g., amber glass vials)

-

Stability-indicating analytical method (typically HPLC-UV with a gradient method capable of separating the parent compound from potential degradants)

Experimental Workflow

A typical stability study involves exposing the compound to stress conditions and monitoring its purity and the formation of degradation products over time.[10][11][12]

Procedure

-

Method Validation: Develop and validate a stability-indicating HPLC method. This method must be able to resolve the active compound from any degradation products and potential impurities.

-

Sample Preparation: Place accurately weighed amounts of the solid compound into vials. For solution stability, prepare solutions in relevant solvents (identified from solubility studies) at known concentrations.

-

Storage Conditions: Store the samples under various ICH-recommended conditions:

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., initial, 1, 3, and 6 months for accelerated studies; initial, 3, 6, 9, 12 months for the first year of long-term studies).[8]

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Any change in color or physical form.

-

Assay: The concentration or purity of this compound.

-

Degradation Products: The presence and quantity of any new peaks in the chromatogram.

-

Data Presentation

Stability data should be tabulated to track changes over time and under different conditions.

Table 2: Stability of this compound (Solid State, Accelerated Conditions: 40°C/75%RH)

| Time Point (Months) | Appearance | Assay (% Label Claim) | Individual Unspecified Degradant (%) | Total Degradants (%) |

| 0 | White Powder | 100.0 | < 0.05 | < 0.1 |

| 1 | ||||

| 3 | ||||

| 6 |

Conclusion

The successful application of this compound in research and development hinges on a thorough understanding of its solubility and stability profiles. The experimental protocols and data management frameworks presented in this guide provide a robust foundation for researchers to generate the necessary data to support synthesis optimization, formulation design, and regulatory compliance. By systematically evaluating these properties, scientists can ensure the reliable performance and quality of this important chemical intermediate.

References

- 1. ossila.com [ossila.com]

- 2. Buy 5-Bromo-3-chloro-2-hydroxybenzaldehyde | 19652-33-6 [smolecule.com]

- 3. This compound | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 5. www1.udel.edu [www1.udel.edu]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

- 8. japsonline.com [japsonline.com]

- 9. benchchem.com [benchchem.com]

- 10. humiditycontrol.com [humiditycontrol.com]

- 11. contractlaboratory.com [contractlaboratory.com]

- 12. gmpsop.com [gmpsop.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a valuable fluorinated building block in the development of advanced materials and pharmaceutical agents.[1] This document details the most effective synthetic route from commercially available starting materials, provides in-depth experimental protocols, and summarizes key quantitative data.

Introduction

This compound, also known as 5-bromo-3-fluorosalicylaldehyde, is a key intermediate in the synthesis of Schiff bases, which are utilized in the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and bioactive compounds with antimicrobial properties.[1] Its trifunctionalized aromatic core, featuring bromo, fluoro, and salicylaldehyde moieties, offers a versatile platform for diverse chemical modifications.

This guide focuses on a robust and efficient synthetic pathway, commencing with the bromination of 4-fluorophenol to yield the key intermediate, 2-bromo-4-fluorophenol, followed by a regioselective ortho-formylation to afford the target molecule.

Synthetic Pathway Overview

The recommended synthetic route involves two primary steps:

-

Bromination of 4-Fluorophenol: This step introduces a bromine atom ortho to the hydroxyl group of 4-fluorophenol, yielding 2-bromo-4-fluorophenol.

-

Ortho-Formylation of 2-Bromo-4-fluorophenol: The introduction of a formyl group at the ortho position to the hydroxyl group of 2-bromo-4-fluorophenol is achieved via a modified Duff reaction, yielding the final product, this compound.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Synthesis of 2-Bromo-4-fluorophenol (Intermediate)

This protocol is adapted from established procedures for the bromination of phenols.

Materials:

-

4-Fluorophenol

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (Na₂SO₃)

-

Sodium hydroxide (NaOH)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 4-fluorophenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of liquid bromine in dichloromethane dropwise to the stirred solution. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, a 5% aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-4-fluorophenol.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound (Target Molecule)

This protocol is based on a modified Duff reaction, which has been reported to be highly efficient for this transformation.

Materials:

-

2-Bromo-4-fluorophenol

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl, aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromo-4-fluorophenol in trifluoroacetic acid in a round-bottom flask, add hexamethylenetetramine in one portion.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water.

-

Acidify the mixture with a 2M aqueous solution of hydrochloric acid and stir for 1 hour to hydrolyze the intermediate imine.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound. A reported yield for this transformation is 78%.

Data Presentation

Reactant and Product Information

| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Fluorophenol | Starting Material | C₆H₅FO | 112.10 | 371-41-5 |

| 2-Bromo-4-fluorophenol | Intermediate | C₆H₄BrFO | 191.00 | 496-69-5 |

| This compound | Product | C₇H₄BrFO₂ | 219.01 | 251300-28-4 |

Physical and Spectroscopic Data of this compound

| Property | Value |

| Physical State | Yellow solid |

| Melting Point | 112-116 °C[1] |

| Purity (typical) | >97%[1] |

| ¹H NMR (CDCl₃, ppm) | Predicted: δ 11.0-12.0 (s, 1H, -OH), 9.8-10.0 (s, 1H, -CHO), 7.5-7.8 (m, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, ppm) | Predicted: δ 190-195 (CHO), 155-160 (C-OH), 150-155 (C-F), 110-140 (Ar-C) |

| FTIR (cm⁻¹) | Predicted: 3100-3300 (O-H stretch), 2800-2900 (C-H stretch, aldehyde), 1650-1680 (C=O stretch, aldehyde), 1580-1620 (C=C stretch, aromatic), 1200-1300 (C-F stretch), 600-700 (C-Br stretch) |

Note: Predicted spectroscopic data is based on typical chemical shifts and vibrational frequencies for the functional groups present in the molecule and data from structurally similar compounds.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of the target molecule.

Caption: Detailed workflow for the two-step synthesis.

Conclusion

The synthesis of this compound from 4-fluorophenol via a two-step sequence of bromination and ortho-formylation is a reliable and efficient method for obtaining this valuable building block. The modified Duff reaction in the second step provides good regioselectivity and high yield. The detailed protocols and data presented in this guide are intended to support researchers in the fields of medicinal chemistry, materials science, and organic synthesis in their endeavors to utilize this versatile compound.

References

5-Bromo-3-fluoro-2-hydroxybenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a key halogenated salicylaldehyde derivative. It covers the compound's discovery and historical context, its physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, and its significant applications as a versatile building block in medicinal chemistry and materials science. This document is intended to be a comprehensive resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Introduction and Historical Context

This compound, also known as 5-bromo-3-fluorosalicylaldehyde, is a polysubstituted aromatic aldehyde that has emerged as a valuable intermediate in organic synthesis. While a singular, seminal publication detailing its initial "discovery" is not readily apparent, its synthesis is rooted in the principles of electrophilic aromatic substitution, specifically the formylation of phenols. The primary method for its preparation is a variation of the Duff reaction , a classic organic reaction for the ortho-formylation of phenols using hexamethylenetetramine, first reported by James Cooper Duff in the 1930s.[1][2]

The earliest accessible records in chemical databases, such as its PubChem entry, date back to 2005, suggesting its availability and use from at least this period.[3] In the subsequent years, this compound has been increasingly cited in patent literature, highlighting its role as a crucial precursor in the development of novel therapeutic agents and functional materials. Its strategic substitution pattern, featuring a reactive aldehyde, a directing hydroxyl group, and two different halogens (bromo and fluoro), offers multiple sites for chemical modification, making it an attractive starting material for complex molecular architectures.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 251300-28-4 | |

| Molecular Formula | C₇H₄BrFO₂ | [3] |

| Molecular Weight | 219.01 g/mol | [3] |

| Appearance | Yellow solid | [4] |

| Melting Point | 112-116 °C | |

| Purity | >97% (typical) | [4] |

| InChIKey | YYCQXIWKIRQWHN-UHFFFAOYSA-N | [3] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Data Points | Reference(s) |

| ¹H NMR (400MHz, CDCl₃) | δ 10.90 (s, 1H), 9.88 (d, J = 2.0 Hz, 1H), 7.49-7.53 (m, 2H) | [5] |

| ¹³C NMR | Data not readily available in searched literature. | |

| Mass Spectrometry | Monoisotopic Mass: 217.93787 Da | [3] |

Experimental Protocols

The most robust and cited method for the synthesis of this compound is a modified Duff reaction. The following protocol is adapted from the patent literature.

Synthesis of this compound via Duff Reaction

This procedure details the ortho-formylation of 4-bromo-2-fluorophenol.

Reaction Scheme:

Materials:

-

4-Bromo-2-fluoro-phenol (10 g, 52.4 mmol)

-

Hexamethylenetetramine (14.7 g, 105 mmol)

-

Trifluoroacetic acid (50 mL)

-

Water

-

Dichloromethane (DCM)

-

Brine

Procedure:

-

To a solution of 4-bromo-2-fluoro-phenol (10 g, 52.4 mmol) in trifluoroacetic acid (50 mL), add hexamethylenetetramine (14.7 g, 105 mmol) in three portions over 20 minutes at room temperature.

-

Stir the mixture at room temperature for an additional 20 minutes.

-

Heat the reaction mixture to 90 °C and maintain stirring at this temperature for 13 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with dichloromethane (DCM).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Research and Drug Development

This compound is a versatile building block primarily utilized in the synthesis of more complex molecules for pharmaceutical and materials science applications. Its utility stems from the aldehyde functional group, which readily undergoes condensation reactions, and the halogenated aromatic ring, which can be further functionalized.

Synthesis of Schiff Bases

A primary application of this compound is in the synthesis of Schiff bases (imines). These are typically formed by the condensation of the aldehyde with a primary amine. The resulting Schiff bases, often acting as bidentate or tetradentate ligands, can coordinate with metal ions to form complexes with interesting photophysical or biological properties.[4]

These metal complexes have been investigated for applications in:

-

Organic Light-Emitting Diodes (OLEDs) [4]

-

Dye-Sensitized Solar Cells (DSSCs) [4]

-

Antimicrobial Agents [4]

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The patent literature reveals the crucial role of this compound as a key intermediate in the synthesis of various classes of therapeutic agents.

Table 3: Examples of Pharmaceutical Scaffolds Derived from this compound

| Therapeutic Target/Class | Example Application | Reference(s) |

| Toll-like Receptor 2 (TLR2) Modulators | Synthesis of antagonists for treating inflammatory diseases and neurological disorders. | [6] |

| Factor VIIa Inhibitors | Preparation of macrocyclic inhibitors for the treatment of thromboembolic disorders. | [7] |

| Phosphodiesterase 4 (PDE4) Inhibitors | Synthesis of boron-containing inhibitors for inflammatory diseases. | [5] |

The aldehyde group is typically used to construct a larger heterocyclic system through condensation or multi-step transformations. The bromo and fluoro substituents can influence the electronic properties and metabolic stability of the final drug molecule.

Conclusion

This compound is a synthetically valuable and readily accessible chemical intermediate. Its preparation via a modified Duff reaction is well-documented, providing a reliable route to this compound. The trifunctional nature of the molecule—possessing an aldehyde, a hydroxyl group, and two distinct halogens—renders it a highly versatile precursor for a wide range of applications. Its demonstrated utility in the synthesis of advanced materials and complex pharmaceutical agents underscores its importance for the scientific research and drug development communities. This guide serves as a foundational resource for leveraging the synthetic potential of this important building block.

References

- 1. Duff reaction - Wikipedia [en.wikipedia.org]

- 2. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. This compound | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. WO2020070651A1 - Boron containing pde4 inhibitors - Google Patents [patents.google.com]

- 6. WO2019191189A1 - Compounds as modulators of tlr2 signaling - Google Patents [patents.google.com]

- 7. WO2014201073A1 - Macrocyclic factor viia inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative with significant potential as a versatile building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, proposed synthesis, and applications, with a focus on the preparation of Schiff base derivatives for biological evaluation.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name, this compound.[1] It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 251300-28-4[1][2][3][4] |

| Molecular Formula | C₇H₄BrFO₂[1][2][4] |

| Synonyms | 5-Bromo-3-fluorosalicylaldehyde[2][3][5] |

| Benzaldehyde, 5-bromo-3-fluoro-2-hydroxy-[1] |

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 219.01 g/mol | [1][2][3][4][5] |

| Melting Point | 112-116 °C | [3][5] |

| Appearance | Yellow solid | Inferred from similar compounds |

| Purity | >97% | [3][5] |

| Exact Mass | 217.93787 Da | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

Spectral Information

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (downfield, ~9.5-10.5 ppm), the hydroxyl proton (variable, may be broad), and aromatic protons with splitting patterns influenced by the bromine and fluorine substituents.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the aldehyde (~190 ppm), carbons attached to the hydroxyl, fluorine, and bromine atoms, and other aromatic carbons at their characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretch of the aldehyde (~1650-1700 cm⁻¹), a broad O-H stretch from the phenolic hydroxyl group (~3200-3400 cm⁻¹), and C-Br and C-F stretching vibrations in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol involves the direct bromination of 3-fluoro-2-hydroxybenzaldehyde.

dot

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-2-hydroxybenzaldehyde (1 equivalent) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Applications in Chemical Synthesis

This compound is a valuable precursor for the synthesis of more complex molecules, particularly Schiff bases and their metal complexes.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde. The derivatives of this compound are of interest for their potential biological activities.

dot

Caption: Workflow for synthesis and evaluation of Schiff base metal complexes.

Experimental Protocol for Schiff Base Synthesis:

-

Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask with gentle heating.

-

Amine Addition: In a separate beaker, dissolve the desired primary amine (1 equivalent) in absolute ethanol. Add this solution dropwise to the aldehyde solution with continuous stirring.

-

Catalysis and Reflux: Add a few drops of glacial acetic acid as a catalyst to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Isolation: After cooling to room temperature, the precipitated Schiff base product is collected by vacuum filtration.

-

Purification: Wash the solid product with a small amount of cold ethanol and dry it in a desiccator. The product can be further purified by recrystallization if necessary.

Potential Biological Activities of Derivatives

While this compound itself is primarily a synthetic intermediate, its Schiff base derivatives and their metal complexes have potential applications in drug discovery due to their reported biological activities.

Antimicrobial Activity

Schiff bases derived from halogenated salicylaldehydes and their metal complexes are known to exhibit significant antimicrobial properties.[6][7] The chelation of the Schiff base with a metal ion can enhance its biological efficacy, possibly by increasing its lipophilicity and facilitating its transport across microbial cell membranes.[8] Derivatives of the title compound could be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

Anticancer Activity

Numerous studies have reported the cytotoxic effects of Schiff bases and their metal complexes against various cancer cell lines.[9][10][11][12][13] The proposed mechanisms of action often involve the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of mitochondrial function.[8] The anticancer potential of new derivatives can be assessed in vitro using assays such as the MTT assay to determine their IC₅₀ values against relevant cancer cell lines.[9]

Applications in Materials Science

Derivatives of salicylaldehydes, including fluorinated and brominated analogues, are used in the synthesis of ligands for coordination complexes that have applications in materials science.[5] Specifically, these complexes have been investigated as dyes in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[5] The presence of halogen atoms can tune the electronic properties and photophysical characteristics of the resulting materials.[5]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. This compound | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5-ブロモ-3-フルオロサリチルアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. ossila.com [ossila.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Schiff Bases and Their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. | Semantic Scholar [semanticscholar.org]

- 12. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandf.figshare.com [tandf.figshare.com]

In-Depth Technical Guide: Health and Safety Data for 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (CAS No. 251300-28-4), a fluorinated multifunctional building block utilized in the synthesis of Schiff bases for various applications, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[1] Adherence to strict safety protocols is imperative when handling this compound due to its hazardous nature.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is crucial for the safe handling, storage, and use of the compound in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₂ | [2] |

| Molecular Weight | 219.01 g/mol | [2] |

| CAS Number | 251300-28-4 | [2][3] |

| Appearance | Not explicitly stated, but related compounds are off-white to tan or light brown crystalline powders. | |

| Synonyms | 5-Bromo-3-fluorosalicylaldehyde | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.[2][3]

GHS Classification

The following table summarizes the GHS hazard classification for this compound.

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |

Hazard Statements

The corresponding hazard statements (H-statements) provide specific information about the nature of the hazards.

| Code | Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Statements

The following precautionary statements (P-statements) are recommended for the safe handling of this compound.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the classification of this chemical as a skin and eye irritant is likely based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.[5][6][7]

-

Test System: The albino rabbit is the most commonly used animal model for this assay.[5]

-

Methodology:

-

A small area of the animal's skin is shaved.

-

A single dose of the test substance (0.5 g for solids) is applied to the shaved area and covered with a gauze patch.[5]

-

The exposure duration is typically 4 hours.[5]

-

After exposure, the substance is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours).[8]

-

Observations may continue for up to 14 days to assess the reversibility of any observed effects.[5][8]

-

-

Evaluation: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the lesions.[5]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This method evaluates the potential of a substance to cause eye irritation or serious eye damage.[9][10][11]

-

Test System: Healthy, adult albino rabbits are the recommended test subjects.[9][10]

-

Methodology:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal, with the other eye serving as a control.[11]

-

The eyelids are held together for a short period to prevent loss of the substance.[10]

-

The eyes are not washed out for at least 24 hours after application unless immediate corrosive effects are observed.[10][12]

-

The eyes are examined for signs of corneal, iridial, and conjunctival irritation at 1, 24, 48, and 72 hours post-application.[11]

-

The observation period can be extended up to 21 days to assess the reversibility of the observed effects.[9][12]

-

-

Evaluation: Ocular lesions are scored, and the substance is classified based on the severity and persistence of the irritation.[11]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical advice.[3] |

| Skin Contact | Immediately wash the affected area with plenty of water.[3] If skin irritation develops, seek medical attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, get medical advice or attention.[3] |

| Ingestion | Rinse the mouth with water. If the individual feels unwell, seek medical advice.[3] |

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[13] Avoid breathing dust and coming into contact with skin and eyes.[4] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][13]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[13]

-

Disposal: Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[14]

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows for handling and assessing the hazards of chemical compounds like this compound.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the SDS provided by the manufacturer before handling this chemical.

References

- 1. ossila.com [ossila.com]

- 2. This compound | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. aksci.com [aksci.com]

- 5. oecd.org [oecd.org]

- 6. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. oecd.org [oecd.org]

- 8. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

Unlocking the Therapeutic Potential: A Technical Guide to Research Areas for 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoro-2-hydroxybenzaldehyde, a halogenated salicylaldehyde derivative, represents a versatile and highly promising scaffold for the development of novel therapeutic agents. Its unique substitution pattern, featuring electron-withdrawing bromine and fluorine atoms alongside a reactive aldehyde and a chelating hydroxyl group, provides a fertile ground for the synthesis of a diverse array of derivatives with significant biological potential. This technical guide explores the key research avenues for this compound, focusing on the synthesis of its Schiff base and metal complexes, and their potential applications as anticancer and antimicrobial agents. While direct biological data for derivatives of this compound is emerging, this document leverages data from structurally similar compounds, particularly 5-bromosalicylaldehyde derivatives, to highlight the immense research and development opportunities.

Core Compound Profile

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Bromo-3-fluorosalicylaldehyde |

| CAS Number | 251300-28-4 |

| Molecular Formula | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 112 - 116 °C |

Synthesis of Bioactive Derivatives: Schiff Bases and Metal Complexes

This compound is an ideal precursor for the synthesis of Schiff bases, which are formed through the condensation reaction between its aldehyde group and a primary amine.[1] These Schiff bases, characterized by the azomethine (-C=N-) group, can act as bidentate or tetradentate ligands, capable of coordinating with various metal ions to form stable metal complexes.[1] The presence of bromine and fluorine atoms on the aromatic ring is anticipated to enhance the lipophilicity and, consequently, the biological activity of the resulting compounds.

Experimental Protocol: Synthesis of Schiff Bases

This protocol outlines a general procedure for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

-

This compound

-

Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve 0.01 moles of this compound in 25 mL of absolute ethanol.

-

To this solution, add a solution of 0.01 moles of the selected primary amine in 25 mL of absolute ethanol.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The precipitated solid (the Schiff base) is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent.

Experimental Protocol: Synthesis of Metal Complexes

This protocol provides a general method for the synthesis of metal complexes from the synthesized Schiff bases.

Materials:

-

Synthesized Schiff base ligand

-

Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

-

Absolute Ethanol or Methanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

-

Filtration apparatus

Procedure:

-

Dissolve 0.002 moles of the Schiff base ligand in 30 mL of hot absolute ethanol in a round-bottom flask.

-

In a separate beaker, dissolve 0.001 moles of the respective metal(II) salt in 20 mL of absolute ethanol.

-

Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

-

Reflux the reaction mixture for 3-6 hours, during which a colored precipitate of the metal complex will form.

-

Cool the mixture to room temperature and collect the solid complex by filtration.

-

Wash the complex with ethanol and then with diethyl ether.

-

Dry the final product in a desiccator over anhydrous CaCl₂.

Potential Research Area: Anticancer Activity

Schiff bases and their metal complexes derived from salicylaldehydes have demonstrated significant potential as anticancer agents.[2] The proposed mechanism of action for some of these compounds involves the induction of apoptosis, or programmed cell death, in cancer cells.

Signaling Pathway: Potential Involvement of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[3] Dysregulation of this pathway is a hallmark of many cancers. Studies on salicylaldehyde derivatives suggest that they may exert their anticancer effects by modulating the MAPK pathway, leading to the activation of apoptotic cascades in cancer cells.[4] Further research is warranted to investigate if derivatives of this compound follow a similar mechanism.

Caption: Hypothetical inhibition of the MAPK signaling pathway.

Quantitative Data from Analogous Compounds

While specific IC₅₀ values for this compound derivatives are not yet widely reported, studies on Schiff bases derived from the closely related 5-bromosalicylaldehyde demonstrate potent cytotoxic activity against various cancer cell lines.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Gallium(III) complex of 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone | HL-60 (Human promyelocytic leukemia) | 1.14 - 1.31 | [2] |

| Gallium(III) complex of 5-bromosalicylaldehyde-4-hydroxybenzoylhydrazone | SKW-3 (Human T-cell leukemia) | 1.14 - 1.31 | [2] |

| Copper(II) complex of salicylaldehyde-L-phenylalanine Schiff base | C33A (Cervical cancer) | Dose-dependent cytotoxicity | [5] |

| Copper(II) complex of salicylaldehyde-L-phenylalanine Schiff base | HeLa (Cervical cancer) | Dose-dependent cytotoxicity | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Research Area: Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Schiff bases and their metal complexes have long been recognized for their broad-spectrum antimicrobial properties. The halogen substituents on the this compound scaffold are expected to contribute positively to this activity.

Quantitative Data from Analogous Compounds

Studies on Schiff bases derived from 5-chlorosalicylaldehyde and 5-bromosalicylaldehyde have shown promising activity against a range of bacteria and fungi.

| Compound | Test Organism | MIC (µg/mL) |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6 |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | P. fluorescence | 2.8 |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | 3.4 |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | B. subtilis | 45.2 |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | A. niger | 47.5 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Standard antibiotic/antifungal drug (positive control)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Logical Workflow for Drug Discovery

The development of new therapeutic agents from this compound can follow a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical drug discovery workflow.

Conclusion and Future Directions

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its synthetic accessibility and the proven biological activities of its structural analogs strongly suggest that its derivatives, particularly Schiff bases and their metal complexes, are prime candidates for further investigation.

Future research should focus on:

-

Synthesis and characterization of a focused library of derivatives: A systematic exploration of different amine components in the Schiff base synthesis will be crucial to establish structure-activity relationships (SAR).

-

Comprehensive biological evaluation: Screening these new compounds against a wide panel of cancer cell lines and microbial strains is necessary to identify lead candidates.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways, such as the MAPK pathway, will be vital for rational drug design and optimization.

-

In vivo efficacy and toxicity studies: Promising lead compounds should be advanced to preclinical animal models to assess their therapeutic potential and safety profiles.

The exploration of this compound and its derivatives holds the promise of delivering novel and effective treatments for cancer and infectious diseases, addressing critical unmet medical needs.

References

- 1. ossila.com [ossila.com]

- 2. mdpi.com [mdpi.com]

- 3. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff bases from 5-bromo-3-fluoro-2-hydroxybenzaldehyde. This document includes methodologies for synthesis, purification, and characterization, alongside a summary of potential applications based on structurally related compounds. The information is intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction